molecular formula C8H8Br2O3S B2880491 2-Bromoethyl 4-bromobenzenesulfonate CAS No. 52331-21-2

2-Bromoethyl 4-bromobenzenesulfonate

Cat. No.: B2880491
CAS No.: 52331-21-2
M. Wt: 344.02
InChI Key: NCNZKTPWZMLNJD-UHFFFAOYSA-N
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Description

2-Bromoethyl 4-bromobenzenesulfonate is an organic compound with the molecular formula C8H8Br2O3S. It is a brominated sulfonate ester, which finds applications in various chemical reactions and research fields due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoethyl 4-bromobenzenesulfonate typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-bromoethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The product is then purified using techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl 4-bromobenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or ethanol.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are used in the presence of bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include substituted sulfonate esters, such as azidoethyl 4-bromobenzenesulfonate or thiol-ethyl 4-bromobenzenesulfonate.

    Elimination Reactions: The major products are alkenes, such as 4-bromostyrene.

    Coupling Reactions: Products include biaryl compounds, such as 4-biphenylsulfonate derivatives.

Scientific Research Applications

2-Bromoethyl 4-bromobenzenesulfonate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through substitution and coupling reactions.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Bromoethyl 4-bromobenzenesulfonate involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to undergo substitution and elimination reactions. The sulfonate ester group enhances the compound’s reactivity by stabilizing the transition state during these reactions. The molecular targets and pathways involved depend on the specific nucleophile or base used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoethyl benzenesulfonate
  • 4-Bromobenzenesulfonyl chloride
  • 2-Bromoethyl 4-chlorobenzenesulfonate

Uniqueness

2-Bromoethyl 4-bromobenzenesulfonate is unique due to the presence of two bromine atoms, which provide multiple sites for chemical modification. This dual reactivity makes it a versatile intermediate in organic synthesis, allowing for the preparation of a wide range of derivatives. Additionally, the sulfonate ester group imparts stability and solubility, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-bromoethyl 4-bromobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O3S/c9-5-6-13-14(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNZKTPWZMLNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)OCCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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